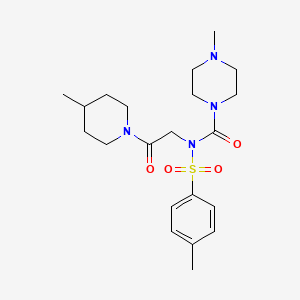
4-methyl-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H32N4O4S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-methyl-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide , often referred to as compound A , is a synthetic piperazine derivative. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₈H₂₃N₃O₄S
Molecular Weight: 373.45 g/mol
CAS Number: Not specified in the sources.
The structure of compound A features a piperazine core, which is known for its diverse biological activities. The presence of the tosyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
Compound A is believed to interact with various neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (DA) receptors. Preliminary studies suggest that it may act as a serotonin reuptake inhibitor (SRI), which could contribute to its antidepressant-like effects. Additionally, its interaction with dopamine receptors may play a role in modulating mood and cognitive functions.
Pharmacological Effects
Research indicates several pharmacological effects associated with compound A:
- Antidepressant Activity: Studies have shown that compound A exhibits significant antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, which is crucial for mood regulation.
- Anxiolytic Properties: The compound also demonstrates anxiolytic effects, potentially through modulation of GABAergic activity, although specific pathways require further investigation.
- Cognitive Enhancement: There is evidence suggesting that compound A may improve cognitive functions, possibly through its dopaminergic activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of compound A:
-
Animal Model Studies:
- In a study involving forced swim tests , compound A significantly reduced immobility time compared to control groups, indicating potential antidepressant properties .
- Another study assessed the anxiolytic effects using the elevated plus maze test , where treated animals exhibited increased time spent in open arms, suggesting reduced anxiety levels .
- In Vitro Studies:
Data Summary Table
| Biological Activity | Effect Observed | Study Type |
|---|---|---|
| Antidepressant | Reduced immobility time | Animal Model (Forced Swim Test) |
| Anxiolytic | Increased open arm time | Animal Model (Elevated Plus Maze) |
| Neuroprotective | Enhanced neuronal survival | In Vitro Studies |
| Serotonin Modulation | Moderate receptor affinity | Binding Affinity Studies |
Propiedades
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4S/c1-17-4-6-19(7-5-17)30(28,29)25(21(27)24-14-12-22(3)13-15-24)16-20(26)23-10-8-18(2)9-11-23/h4-7,18H,8-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLPEXWPYPBKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













